molecular formula C21H21N3O2 B5622652 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide

Cat. No. B5622652
M. Wt: 347.4 g/mol
InChI Key: DYCRZIIUKSBLTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves stepwise reactions starting from appropriate precursors. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives are synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing the versatility in synthesizing oxadiazole derivatives through nucleophilic substitution and cyclization reactions (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods. For closely related compounds, structures are elucidated using IR, NMR, Mass spectra, and elemental analysis. Such analyses confirm the successful synthesis and the molecular framework of the compounds, which is crucial for understanding the compound's potential interactions and reactivity (Ramalingam et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives often involves interactions at the oxadiazole ring, which can participate in various chemical reactions. These compounds exhibit significant antibacterial activity, suggesting that the oxadiazole ring is a crucial pharmacophore for microbial inhibition. The mode of action may involve interaction with bacterial enzymes or proteins, leading to the disruption of bacterial cell functions (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are essential for their application in research and development. While specific data for "2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide" are not available, closely related compounds often exhibit solid-state characteristics that can be analyzed using X-ray crystallography, revealing insights into their molecular packing, hydrogen bonding, and overall crystal structure (Zareef, Iqbal, Arfan, & Parvez, 2008).

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are vital for understanding the applications of the compound. The presence of the oxadiazole ring suggests a potential for bioactivity, including antimicrobial and possibly antiproliferative activities, due to the electron-rich nature of the oxadiazole moiety, which can interact with biological molecules (Ramalingam et al., 2019).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(14-17-11-10-15-6-4-5-9-18(15)17)22-13-12-19-23-21(26-24-19)16-7-2-1-3-8-16/h1-9,17H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCRZIIUKSBLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCCC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-inden-1-YL)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-YL)ethyl]acetamide

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